

In-depth Technical Guide: Characterization and Data of CAS Number 90844-16-9

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Compound of Interest

Compound Name: (p-Hydroxybenzyl)malonic acid

Cat. No.: B1649427

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 90844-16-9, chemically known as 2-[(4-hydroxyphenyl)methyl]propanedioic acid or **(p-hydroxybenzyl)malonic acid**. This document consolidates available data on its physicochemical properties, synthesis, analytical methods, and biological activity, with a particular focus on its role as an inhibitor of insulin-induced lipogenesis. Detailed experimental protocols and visual representations of key pathways are included to support further research and development efforts.

Chemical Identification and Physicochemical Properties

2-[(4-hydroxyphenyl)methyl]propanedioic acid is a derivative of malonic acid and is characterized by the presence of a p-hydroxybenzyl group. It has been identified as a naturally occurring compound in licorice (*Glycyrrhiza* species) and also has applications as a reagent in the synthesis of thyroxine derivatives and as a stabilizer for plastic materials.

Table 1: Physicochemical Properties of 2-[(4-hydroxyphenyl)methyl]propanedioic acid

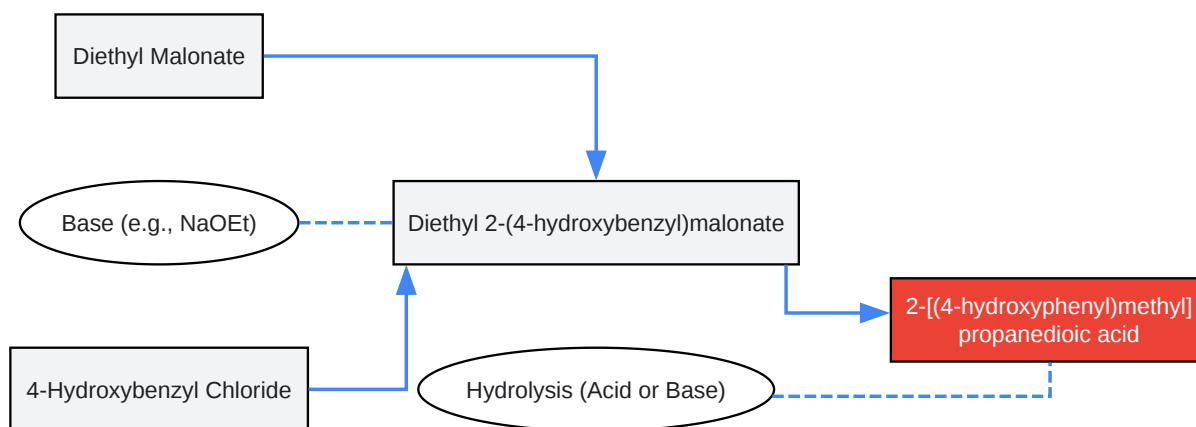
Property	Value	Source(s)
CAS Number	90844-16-9	Generic
Molecular Formula	C ₁₀ H ₁₀ O ₅	[1][2]
Molecular Weight	210.18 g/mol	[1][2]
IUPAC Name	2-[(4-hydroxyphenyl)methyl]propane dioic acid	Generic
Synonyms	(p-hydroxybenzyl)malonic acid, [(4-Hydroxyphenyl)methyl]propane dioic acid	[2]
Appearance	White crystalline solid	[3]
Melting Point	Approximately 135 °C	[3]
Solubility	Soluble in water and DMSO.	[3][4]
pKa	Data not available	

Synthesis and Analytical Characterization

Synthesis

While a specific, detailed protocol for the synthesis of 2-[(4-hydroxyphenyl)methyl]propanedioic acid is not readily available in the reviewed literature, a general approach can be inferred from the synthesis of related compounds. The synthesis of its diethyl ester derivative, for instance, involves the reaction of diethyl malonate with 4-hydroxybenzyl chloride in the presence of a base like sodium ethoxide. Subsequent hydrolysis of the ester groups would yield the desired carboxylic acid.

Diagram 1: General Synthetic Workflow



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Caption: A potential synthetic route to 2-[(4-hydroxyphenyl)methyl]propanedioic acid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and quantification of 2-[(4-hydroxyphenyl)methyl]propanedioic acid. A reverse-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate for separation. UV detection at a wavelength corresponding to the absorbance maximum of the phenyl group would provide sensitive detection.

Table 2: Representative HPLC Method Parameters

Parameter	Condition
Column	C18 reverse-phase, 5 μ m, 4.6 x 250 mm
Mobile Phase	Gradient or isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol
Flow Rate	1.0 mL/min
Detection	UV at 220 nm and 275 nm
Injection Volume	10 μ L

Note: Method optimization would be required for specific applications to ensure adequate resolution, sensitivity, and accuracy.

Spectral Data

Detailed experimental ^1H NMR, ^{13}C NMR, and mass spectrometry data for 2-[(4-hydroxyphenyl)methyl]propanedioic acid are not widely published. However, predicted spectral characteristics can be inferred from its structure.

- ^1H NMR: Expected signals would include aromatic protons from the p-substituted benzene ring, a methine proton adjacent to the carboxyl groups, and a methylene group attached to the aromatic ring.
- ^{13}C NMR: Signals would correspond to the carboxyl carbons, aromatic carbons (with distinct shifts for the hydroxyl- and alkyl-substituted carbons), and the aliphatic methine and methylene carbons.
- Mass Spectrometry: The molecular ion peak $[\text{M}-\text{H}]^-$ would be expected at m/z 209 in negative ion mode. Common fragmentation would likely involve the loss of CO_2 (44 Da) from the carboxylic acid groups.

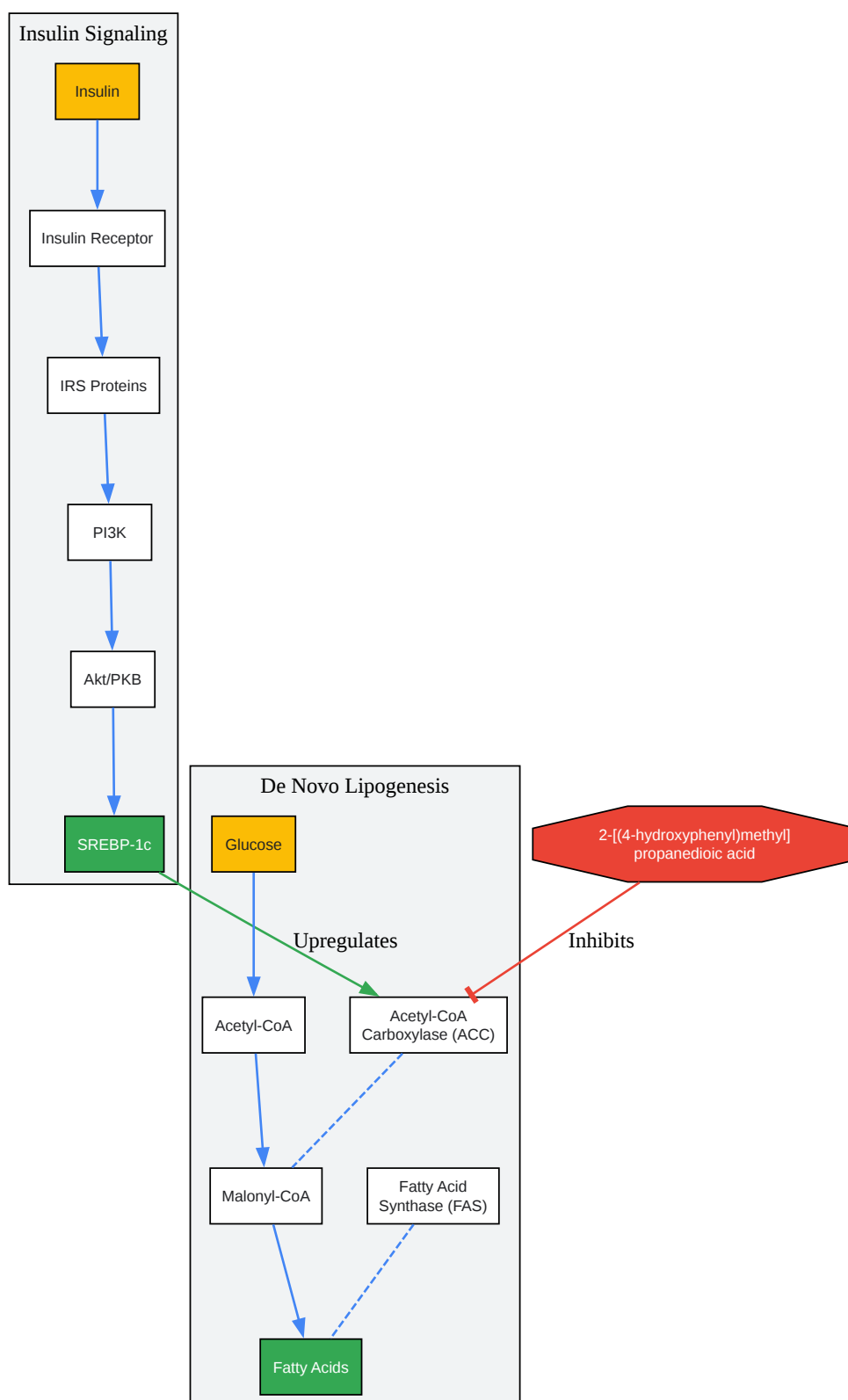
Biological Activity: Inhibition of Lipogenesis

2-[(4-hydroxyphenyl)methyl]propanedioic acid has been shown to inhibit insulin-induced lipogenesis in rat adipocytes with an IC_{50} value of 3.8 μM .

Mechanism of Action

The precise mechanism of inhibition has not been fully elucidated. However, as a malonic acid derivative, it is plausible that it or its corresponding CoA ester acts as a competitive inhibitor of key enzymes in the fatty acid synthesis pathway. A likely target is acetyl-CoA carboxylase (ACC), the rate-limiting enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA. By inhibiting ACC, the supply of malonyl-CoA, the primary building block for fatty acid elongation, would be reduced, thereby decreasing de novo lipogenesis.

Diagram 2: Insulin Signaling and Inhibition of Lipogenesis



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Caption: Proposed mechanism of lipogenesis inhibition by 2-[(4-hydroxyphenyl)methyl]propanedioic acid.

Experimental Protocol: In Vitro Lipogenesis Assay in Rat Adipocytes

This protocol provides a general framework for assessing the inhibitory effect of 2-[(4-hydroxyphenyl)methyl]propanedioic acid on insulin-stimulated de novo lipogenesis in primary rat adipocytes.

Materials:

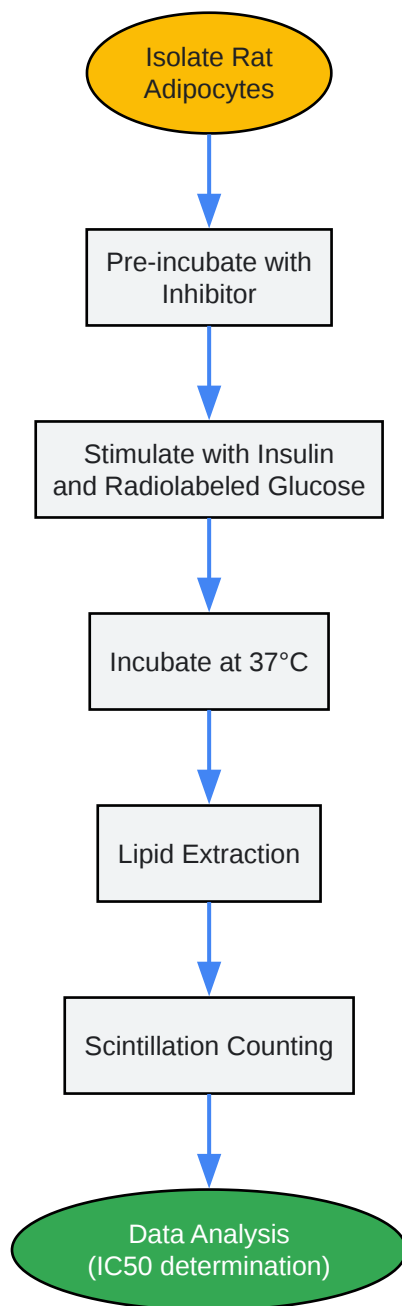
- Male Sprague-Dawley rats (150-200 g)
- Collagenase (Type I)
- Krebs-Ringer bicarbonate buffer (KRB) supplemented with 1% BSA and 2.5 mM glucose
- Insulin
- [³H]-glucose or [¹⁴C]-glucose
- 2-[(4-hydroxyphenyl)methyl]propanedioic acid
- Scintillation cocktail and vials
- Lipid extraction solvents (e.g., Dole's reagent: isopropanol:heptane:1N H₂SO₄, 40:10:1)

Procedure:

- Isolation of Adipocytes:
 - Euthanize rats and aseptically dissect epididymal fat pads.
 - Mince the fat pads and digest with collagenase in KRB buffer at 37°C with gentle shaking for 60 minutes.
 - Filter the cell suspension through a nylon mesh to remove undigested tissue.

- Wash the isolated adipocytes three times with KRB buffer by allowing them to float and aspirating the infranatant.
- Resuspend the adipocytes in fresh KRB buffer.
- Lipogenesis Assay:
 - Aliquot the adipocyte suspension into vials.
 - Pre-incubate the cells with varying concentrations of 2-[(4-hydroxyphenyl)methyl]propanedioic acid (or vehicle control) for 30 minutes at 37°C.
 - Stimulate lipogenesis by adding a submaximal concentration of insulin (e.g., 1 nM). Include a basal (no insulin) control.
 - Add radiolabeled glucose ($[^3\text{H}]$ -glucose or $[^{14}\text{C}]$ -glucose) to each vial.
 - Incubate for 2 hours at 37°C with gentle shaking.
 - Stop the reaction by adding Dole's reagent.
 - Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.
 - Transfer an aliquot of the upper organic phase to a scintillation vial.
 - Evaporate the solvent and add scintillation cocktail.
 - Quantify the incorporated radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the rate of glucose incorporation into lipids (e.g., in nmol glucose/ 10^6 cells/hour).
 - Determine the percentage inhibition of insulin-stimulated lipogenesis for each concentration of the test compound.
 - Calculate the IC_{50} value by plotting the percentage inhibition against the logarithm of the compound concentration.

Diagram 3: Experimental Workflow for Lipogenesis Assay



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Caption: Workflow for the in vitro assessment of lipogenesis inhibition.

Toxicological Profile

Comprehensive toxicological data for 2-[(4-hydroxyphenyl)methyl]propanedioic acid is limited. The available information suggests that related compounds may cause skin and eye irritation. No data on acute toxicity (LD₅₀) or mutagenicity (e.g., Ames test) was found in the public domain.

Table 3: Summary of Toxicological Data

Test	Result	Source(s)
Acute Oral Toxicity (LD ₅₀)	Data not available	
Skin Irritation/Corrosion	May cause skin irritation (based on related compounds)	[5]
Eye Irritation/Damage	May cause serious eye irritation (based on related compounds)	[5][6]
Mutagenicity (Ames Test)	Data not available	

Safety Precautions:

Due to the lack of comprehensive safety data, it is recommended to handle 2-[(4-hydroxyphenyl)methyl]propanedioic acid with standard laboratory precautions. This includes wearing personal protective equipment (gloves, safety glasses, and a lab coat), working in a well-ventilated area, and avoiding inhalation of dust or direct contact with skin and eyes.

Conclusion

2-[(4-hydroxyphenyl)methyl]propanedioic acid (CAS 90844-16-9) is a compound with demonstrated biological activity as an inhibitor of insulin-induced lipogenesis. This technical guide has summarized the available physicochemical, synthetic, analytical, and biological data. Significant data gaps remain, particularly in the areas of detailed spectral characterization, a specific and optimized synthesis protocol, and comprehensive toxicological evaluation. Further research is warranted to fully characterize this compound and explore its therapeutic potential. The provided experimental frameworks should serve as a valuable resource for researchers and drug development professionals interested in pursuing further studies on this molecule.

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- To cite this document: BenchChem. [In-depth Technical Guide: Characterization and Data of CAS Number 90844-16-9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1649427#cas-number-90844-16-9-characterization-and-data]

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